Anisotropine methyl bromide is classified as a muscarinic antagonist, specifically targeting muscarinic acetylcholine receptors. It is categorized under antispasmodics due to its ability to relax smooth muscle, making it useful in treating gastrointestinal disorders. The compound's mechanism of action involves inhibition of acetylcholine's effects on these receptors, which are prevalent in various tissues including the gastrointestinal tract .
The synthesis of anisotropine methyl bromide primarily involves the methylation of anisotropine using methyl bromide as the methylating agent. This reaction leads to the formation of a quaternary ammonium salt, which is characteristic of this class of compounds. The general reaction can be summarized as follows:
The reaction typically occurs under controlled conditions to maximize yield and purity, often utilizing organic solvents and specific temperature settings to facilitate the methylation process. Industrial production may include subsequent purification steps such as crystallization to isolate the final product .
Anisotropine methyl bromide exhibits a complex molecular structure characterized by its quaternary ammonium nature. The structural formula can be represented as follows:
The compound features a bicyclic structure typical of tropane derivatives, with a methyl group attached to one of the nitrogen atoms, contributing to its pharmacological properties .
Anisotropine methyl bromide primarily undergoes substitution reactions due to its quaternary ammonium structure. It does not readily participate in oxidation or reduction reactions. The key reactions include:
The primary product formed from these reactions is anisotropine methyl bromide itself, with minimal by-products noted under optimal conditions .
The mechanism of action of anisotropine methyl bromide involves its role as a muscarinic antagonist. It inhibits the actions of acetylcholine at muscarinic receptors, which are distributed throughout the autonomic nervous system. This inhibition leads to several physiological effects:
Pharmacokinetics indicate that gastrointestinal absorption is poor (10-25%), with hepatic metabolism being the primary route of elimination .
Anisotropine methyl bromide possesses distinct physical and chemical properties:
These properties influence its handling and application in laboratory settings and pharmaceutical formulations .
Anisotropine methyl bromide has been studied for various applications across different fields:
Despite its reduced clinical relevance today, anisotropine methyl bromide remains a compound of interest for research into muscarinic antagonists and their effects on smooth muscle physiology .
Anisotropine Methyl Bromide (chemical name: (endo)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl 2-propylpentanoate bromide; CAS 80-50-2) emerged in the early 1960s as a quaternary ammonium anticholinergic agent specifically engineered for gastrointestinal (GI) disorders. Its molecular structure (C₁₇H₃₂BrNO₂; molecular weight: 362.35 g/mol) featured a permanently charged quaternary nitrogen, which critically limited its systemic absorption and blood-brain barrier penetration. This design aimed to enhance GI selectivity while minimizing central nervous system effects [1] [6]. Pharmacodynamically, Anisotropine Methyl Bromide functioned as a competitive antagonist of acetylcholine at postganglionic muscarinic receptors in the autonomic effector cells of the GI tract. Its mechanism involved suppressing smooth muscle motility and secretory activity, with higher doses required for gastric acid inhibition compared to effects on salivary or bronchial secretions [1] [5].
Clinically, Anisotropine Methyl Bromide was introduced under brand names including Valpin and Endovalpin as an adjunctive therapy for peptic ulcer disease. It was typically co-administered with antacids or early H₂-receptor antagonists to delay gastric emptying and further reduce acid secretion. A key pharmacological rationale was its ability to counteract the cholinergic stimulation of parietal cells and smooth muscle contraction in the GI tract [1] [2]. Initial clinical trials in 1963 demonstrated efficacy in reducing GI spasms and secretory activity at oral doses of 10–50 mg. However, bioavailability studies revealed significant limitations: only 10–25% of the orally administered drug was absorbed due to its quaternary ammonium structure, which also facilitated hepatic metabolism via enzymatic hydrolysis [1] [6].
Table 1: Key Clinical Trials of Anisotropine Methyl Bromide in Gastrointestinal Therapeutics
Year | Study Design | Dose | Primary Endpoint | Efficacy Outcome |
---|---|---|---|---|
1963 | Open-label, uncontrolled | 10–50 mg oral | Symptomatic relief of GI spasms | Reduced motility/secretions in 75% of patients [2] |
1977 | Double-blind crossover | 50 mg nocte | Nocturnal gastric acid suppression | Significant acid reduction for 8 hours [3] |
1978 | Double-blind controlled | 50 mg nocte | Duodenal ulcer healing vs. placebo | Accelerated healing but marginal clinical impact [3] |
By the late 1970s, the therapeutic role of Anisotropine Methyl Bromide diminished substantially. The 1977 dose-response study revealed that effective nocturnal acid suppression required doses considerably higher (50 mg) than those used for daytime symptom control. While these higher doses reduced acid secretion for 8 hours without significant cardiovascular or pupillary effects, the marginal clinical benefits failed to justify its use over emerging H₂-receptor antagonists like cimetidine, which offered superior efficacy and tolerability [3] [6]. Consequently, Anisotropine Methyl Bromide was reclassified as a second-line agent and largely abandoned in clinical practice by the 1980s.
The decline in clinical utilization of Anisotropine Methyl Bromide coincided with its repurposing as a molecular probe in receptor pharmacology. Its structural characteristics—specifically the tropane alkaloid core esterified with a branched aliphatic chain (2-propylvalerate)—made it a valuable tool for investigating muscarinic receptor subtype interactions. As a quaternary ammonium compound, its permanent positive charge and restricted tissue distribution allowed researchers to isolate peripheral muscarinic effects without confounding central actions [5] [9].
In receptor binding assays, Anisotropine Methyl Bromide demonstrated moderate affinity for multiple muscarinic receptor subtypes (M₁–M₃), with a slight preference for M₃ receptors prevalent in GI smooth muscle. This selectivity profile was leveraged in studies characterizing functional GI responses to anticholinergics. For instance, research in the 1990s utilized Anisotropine Methyl Bromide to differentiate neuronal (M₁) versus smooth muscle (M₃) muscarinic receptors in enteric ganglia preparations, clarifying its site-specific inhibitory actions [4] [9].
Table 2: Experimental Applications of Anisotropine Methyl Bromide in Receptor Pharmacology
Research Domain | Experimental Model | Key Insight | Citation Source |
---|---|---|---|
Receptor binding kinetics | Radioligand displacement | Moderate affinity for M₃ > M₂ > M₁ subtypes | [5] [9] |
Functional GI pharmacology | Isolated rat ileum | Inhibited acetylcholine-induced contractions | [8] |
Molecular structure-activity | Hybrid molecule development | Served as a scaffold for dual-activity compounds | [9] |
Patent analyses from the early 2000s reflect this paradigm shift. Anisotropine Methyl Bromide featured prominently in the design of bifunctional molecules targeting both β₂-adrenergic and muscarinic receptors for respiratory diseases. Its tropane moiety served as a conserved structural element in novel compounds like (3R)-3-{[((2S)-2-hydroxy-2-phenylethyl)amino]methyl}-1-(2-propylpentanoyloxy)-1-azoniabicyclo[2.2.2]octane bromide, which integrated Anisotropine Methyl Bromide’s valerate ester group with adrenergic pharmacophores [9]. Contemporary chemical suppliers now list Anisotropine Methyl Bromide almost exclusively as a research compound for investigating cholinergic signaling pathways, with applications ranging from in vitro receptor profiling to in vivo models of GI hypermotility [7] [8]. This transition underscores its enduring value as a structurally defined ligand for probing muscarinic receptor dynamics, even as its therapeutic relevance has faded.
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7